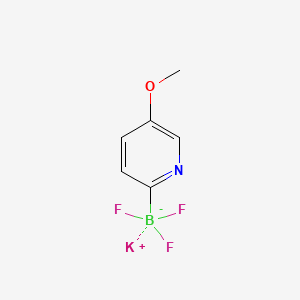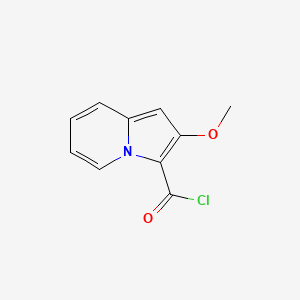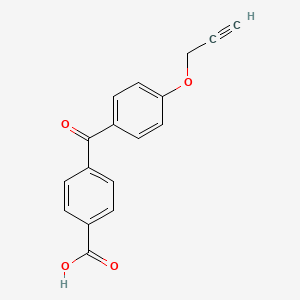
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid is a compound used primarily in chemical probe synthesis. This trifunctional building block contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . It is known for its versatility in chemical biology experiments, particularly in the development of photoaffinity probes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid typically involves the reaction of 4-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The benzophenone moiety can be reduced to a secondary alcohol.
Substitution: The alkyne and benzophenone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzophenones, alcohols, and carboxylic acid derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid is widely used in scientific research, particularly in the following fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of photoaffinity probes for studying protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid involves its ability to form covalent bonds with biological targets upon activation by UV light. The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling the attachment of various probes and labels .
類似化合物との比較
Similar Compounds
- 4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
- 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid is unique due to its trifunctional nature, combining a light-activated benzophenone, an alkyne tag, and a carboxylic acid handle. This combination allows for versatile applications in chemical biology, particularly in the development of photoaffinity probes and other functionalized molecules .
特性
IUPAC Name |
4-(4-prop-2-ynoxybenzoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-2-11-21-15-9-7-13(8-10-15)16(18)12-3-5-14(6-4-12)17(19)20/h1,3-10H,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDMKFAPEKSQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide](/img/structure/B569784.png)
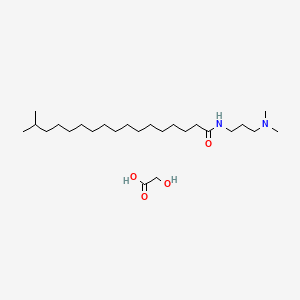
![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)
![8-Oxatricyclo[4.3.0.07,9]nona-1,3,5-triene, 7-methoxy-](/img/new.no-structure.jpg)
![lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate](/img/structure/B569788.png)
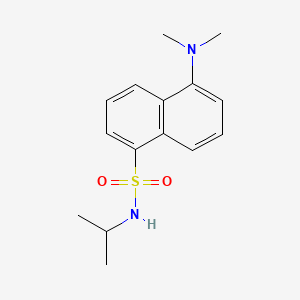
![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)
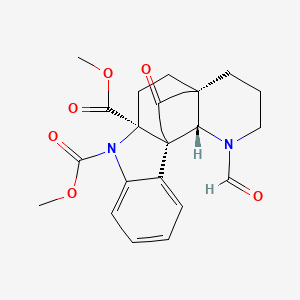
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)
![(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569799.png)
